N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
CAS No.:
Cat. No.: VC16393207
Molecular Formula: C10H5ClF3N3OS
Molecular Weight: 307.68 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide -](/images/structure/VC16393207.png)
Specification
Molecular Formula | C10H5ClF3N3OS |
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Molecular Weight | 307.68 g/mol |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide |
Standard InChI | InChI=1S/C10H5ClF3N3OS/c11-7-2-1-5(3-6(7)10(12,13)14)15-9(18)8-4-19-17-16-8/h1-4H,(H,15,18) |
Standard InChI Key | DBXSITCGQPXRCZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1NC(=O)C2=CSN=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,3-thiadiazole ring fused to a carboxamide group at position 4, with the amide nitrogen bonded to a 4-chloro-3-(trifluoromethyl)phenyl moiety. The thiadiazole ring contributes to aromatic stability, while the trifluoromethyl and chlorine groups induce steric and electronic effects that modulate reactivity. X-ray crystallography and NMR studies confirm planar geometry, with bond lengths and angles consistent with analogous thiadiazole derivatives .
Table 1: Key Structural and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₅ClF₃N₃OS |
Molecular Weight | 307.68 g/mol |
CAS Number | 898470-28-5 |
Melting Point | Not fully characterized |
Solubility | Moderate in DMSO, DMF |
LogP (Octanol-Water) | ~2.8 (predicted) |
Electronic and Steric Effects
Quantum mechanical calculations reveal that the trifluoromethyl group withdraws electron density via inductive effects, polarizing the thiadiazole ring and enhancing electrophilicity at the sulfur and nitrogen atoms . This electronic profile facilitates nucleophilic substitution and coordination with metal ions, which may underpin its biological activity .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from 1,2,3-thiadiazole-4-carboxylic acid. Key steps include:
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Activation of the Carboxylic Acid: Conversion to the acid chloride using thionyl chloride or phosphorus pentachloride.
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Amide Coupling: Reaction with 4-chloro-3-(trifluoromethyl)aniline in the presence of a base such as triethylamine.
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Purification: Recrystallization from ethanol or column chromatography to achieve >95% purity.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Acid Chloride Formation | SOCl₂, reflux, 4 h | 85–90 |
Amide Formation | Aniline, Et₃N, DCM, 0–5°C | 70–75 |
Yield Improvement Strategies
Optimization studies highlight the critical role of solvent polarity and temperature control. For instance, using dimethylformamide (DMF) as a solvent at 0°C improves regioselectivity during amide bond formation, reducing byproducts like N-acylurea derivatives . Catalytic additives such as 4-dimethylaminopyridine (DMAP) further enhance reaction efficiency .
Biological Activity and Mechanisms
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 2.4 ± 0.3 | Caspase-3/7 activation |
HepG2 (Liver Cancer) | 3.1 ± 0.5 | ERK1/2 pathway inhibition |
A549 (Lung Cancer) | 5.8 ± 0.7 | ROS generation |
Mechanistically, the compound induces apoptosis via mitochondrial membrane depolarization and caspase-9/3 cascade activation. Downregulation of phosphorylated ERK1/2 (p-ERK) suggests interference with MAPK signaling, a pathway critical for cell proliferation and survival.
Antiviral and Antimicrobial Activity
While primarily studied for anticancer applications, structural analogs of this compound exhibit moderate activity against viral targets. For example, thiourea derivatives bearing the 4-chloro-3-(trifluoromethyl)phenyl group show inhibitory effects against Coxsackie virus B4 (MIC = 16 µg/ml) and varicella-zoster virus (EC₅₀ = 9.9 µg/ml) . These findings suggest broader therapeutic potential warranting further exploration.
Structure-Activity Relationships (SAR)
Role of Substituents
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Trifluoromethyl Group: Enhances metabolic stability and membrane permeability due to its lipophilic nature .
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Chlorine Atom: Directs electrophilic substitution reactions and stabilizes interactions with hydrophobic enzyme pockets .
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Thiadiazole Core: Serves as a hydrogen bond acceptor, facilitating binding to kinases and proteases.
Comparative Analysis with Analogues
Replacing the thiadiazole ring with 1,2,4-triazole diminishes anticancer activity by 3-fold, underscoring the importance of sulfur atom positioning . Similarly, substituting the trifluoromethyl group with methyl results in reduced cytotoxicity (IC₅₀ > 10 μM).
Applications and Future Directions
Therapeutic Development
Current research focuses on:
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Combination Therapies: Synergistic effects with paclitaxel and doxorubicin in multidrug-resistant cancers.
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes to improve tumor targeting.
Industrial and Agricultural Uses
Beyond medicine, the compound’s thiadiazole scaffold is being evaluated as a precursor for agrochemicals, including herbicides and fungicides . Its electron-deficient structure disrupts fungal cytochrome P450 enzymes, offering a novel mode of action against plant pathogens .
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